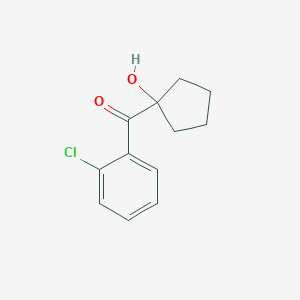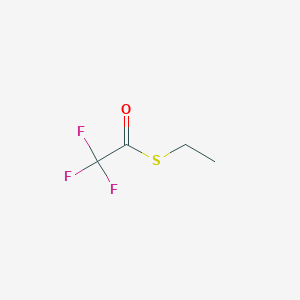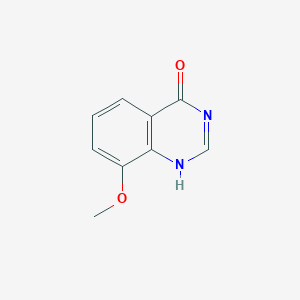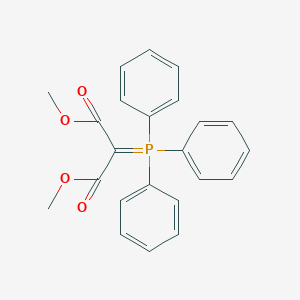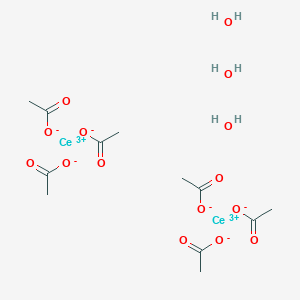
Cerium triacetate sesquihydrate
Overview
Description
Cerium triacetate sesquihydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·1.5H₂O. It is a white powder that is soluble in water and is commonly used in various industrial and scientific applications. This compound is a hydrate form of cerium acetate and is known for its stability and reactivity in different chemical processes .
Mechanism of Action
Target of Action
It’s known to be used in combination with bromide ion, catalyzing the liquid-phase auto-oxidation of cresols .
Mode of Action
It’s known that the Ce3+/Ce4+ redox couple has a charge transfer with extreme asymmetry and a large shift in redox potential depending on electrolyte composition . The redox potential shift and charge transfer behavior are difficult to understand because neither the cerium structures nor the charge transfer mechanism are well understood .
Biochemical Pathways
It’s known that the compound is involved in the preparation of cerium oxide , which has various applications in catalysis, energy storage, and other fields.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol in its anhydrous form, easily soluble in pyridine, and insoluble in acetone . These properties may influence its bioavailability.
Result of Action
Cerium triacetate sesquihydrate is used in various industries due to its catalytic properties. It’s used in glass manufacturing, glass polishing, optical glass making and polishing, pigments, pharma, specialty chemicals electronic, paint and driers, dyes and pigments, paper industries, etc . It’s also utilized in steel production to remove free sulfur and oxygen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its availability and reactivity in different environments.
Biochemical Analysis
Biochemical Properties
It is known that cerium compounds can interact with various enzymes, proteins, and other biomolecules . For instance, cerium can act as a catalyst in the liquid-phase auto-oxidation of cresols
Cellular Effects
Cerium compounds have been shown to influence cell function . For example, cerium oxide nanoparticles have been found to have antioxidant properties, protecting cells from oxidative stress
Molecular Mechanism
Cerium compounds have been shown to interact with biomolecules at the molecular level . For instance, cerium can bind to certain enzymes, potentially influencing their activity
Temporal Effects in Laboratory Settings
It is known that cerium compounds can undergo various phase changes under different conditions . For example, cerium acetate can lose water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C
Dosage Effects in Animal Models
The effects of cerium triacetate sesquihydrate at different dosages in animal models have not been extensively studied. It is known that the effects of cerium compounds can vary with dosage . For instance, cerium chloride has been shown to impair spatial recognition memory in mice at certain dosages
Metabolic Pathways
Cerium compounds have been implicated in various metabolic processes . For example, acetate, a component of this compound, is involved in various metabolic pathways and can influence metabolic flux and metabolite levels
Transport and Distribution
Cerium compounds have been shown to accumulate in certain tissues in animals
Subcellular Localization
Cerium compounds have been shown to accumulate in certain subcellular compartments in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium triacetate sesquihydrate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows: [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ] This reaction typically requires a 50% acetic acid solution and is conducted at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Cerium triacetate sesquihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cerium(IV) compounds.
Reduction: It can be reduced to cerium(III) compounds.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as chloride, nitrate, and sulfate can replace acetate groups under appropriate conditions.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(III) chloride (CeCl₃)
Substitution: Cerium(III) nitrate (Ce(NO₃)₃), Cerium(III) sulfate (Ce₂(SO₄)₃).
Scientific Research Applications
Cerium triacetate sesquihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in biochemical assays and as a reagent in the preparation of cerium-based nanoparticles.
Medicine: Investigated for its potential use in radiopharmaceuticals and as an antioxidant in medical treatments.
Industry: Utilized in glass manufacturing, glass polishing, ceramics, and as a precursor for the synthesis of cerium oxide
Comparison with Similar Compounds
- Lanthanum(III) acetate
- Praseodymium(III) acetate
- Neodymium acetate
Comparison: Cerium triacetate sesquihydrate is unique due to its high reactivity and stability in aqueous solutions. Compared to other lanthanide acetates, it has a higher oxidation potential, making it more effective in catalytic applications. Additionally, its ability to form stable hydrates enhances its solubility and usability in various chemical processes .
Properties
IUPAC Name |
cerium(3+);hexaacetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYCIHWCBGBLG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Ce2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939067 | |
| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17829-82-2 | |
| Record name | Cerium triacetate sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


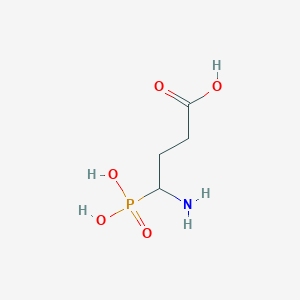
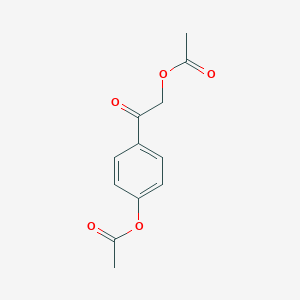
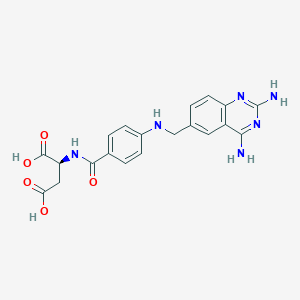
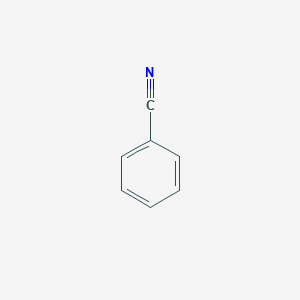
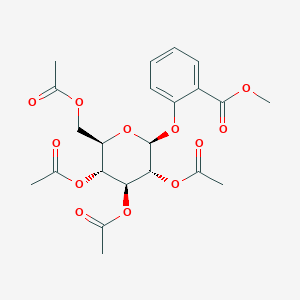
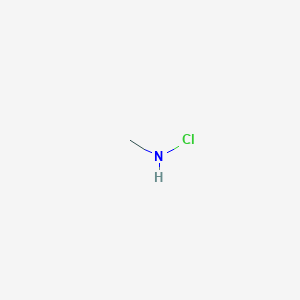
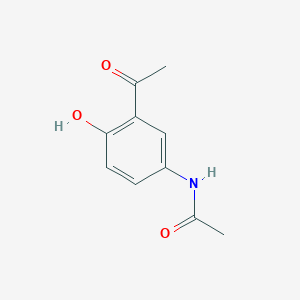
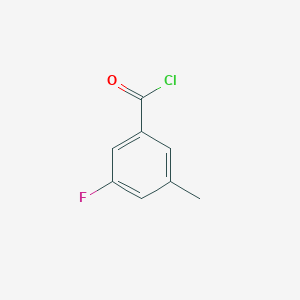
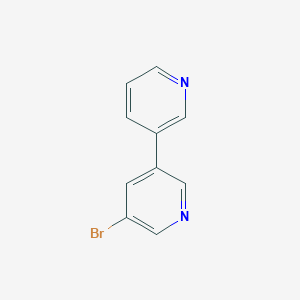
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
